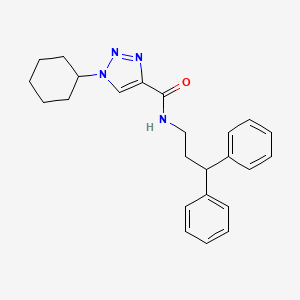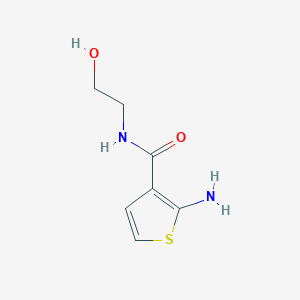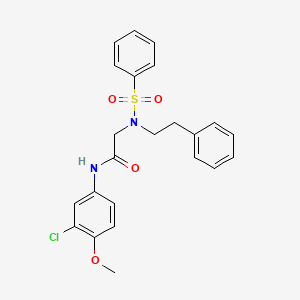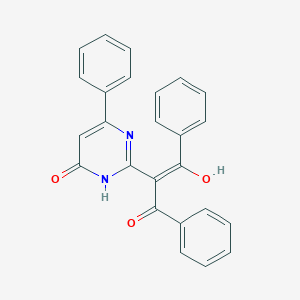
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BHTT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its promising biological activities. BHTT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 373.47 g/mol.
Wirkmechanismus
The mechanism of action of 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been reported to act through various pathways. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exert various biochemical and physiological effects. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In addition, 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low aqueous solubility, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the structure-activity relationship (SAR) of 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in vivo to optimize its dosing and administration. Furthermore, the development of 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one-based drug delivery systems may enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the potential synergistic effects of 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with other anticancer agents may lead to the development of more effective combination therapies.
Conclusion:
In conclusion, 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability under various conditions. However, 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low aqueous solubility. Future research on 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one should focus on investigating its SAR, pharmacokinetics and pharmacodynamics, drug delivery systems, and potential synergistic effects with other anticancer agents.
Synthesemethoden
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of acetic acid and subsequent reaction with benzylideneacetone. Another method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide and subsequent reaction with benzaldehyde. These methods have been reported to yield 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor invasion and metastasis. In addition, 5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit neuroprotective, hepatoprotective, and cardioprotective effects.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S2/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKURMLCQDLQUJZ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)



![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)